2-(p-Isobutylphenyl)propionyl chloride

Vue d'ensemble

Description

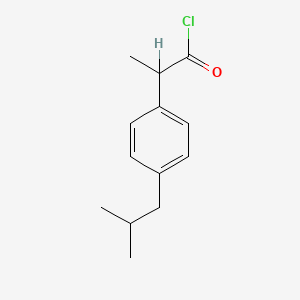

2-(p-Isobutylphenyl)propionyl chloride is an organic compound with the molecular formula C13H17ClO. It is a derivative of propionic acid and is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(p-Isobutylphenyl)propionyl chloride can be synthesized through the reaction of 2-(p-Isobutylphenyl)propionic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane or chloroform, and the chlorinating agent is added dropwise .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes using thionyl chloride due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure the safety and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(p-Isobutylphenyl)propionyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-(p-Isobutylphenyl)propionic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Dichloromethane, chloroform, and other inert solvents.

Conditions: Reactions are typically carried out at room temperature or under reflux conditions.

Major Products

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Applications De Recherche Scientifique

Organic Synthesis

As a versatile intermediate, 2-(p-isobutylphenyl)propionyl chloride is employed in synthesizing complex organic molecules. Its ability to react with various nucleophiles makes it a valuable reagent in organic chemistry.

Pharmaceutical Development

This compound plays a crucial role in the synthesis of pharmaceutical agents, particularly derivatives of ibuprofen. For example, it has been used to create amide derivatives that exhibit antibacterial properties. A study demonstrated that these derivatives were chemically stable across a range of pH levels (1.2-6.8) and showed effective antibacterial activity against Gram-positive bacteria through disc diffusion assays .

Biological Modifications

In biological research, this compound is utilized for modifying biomolecules. It allows for the introduction of functional groups that can alter the biological activity of compounds, making it significant in drug design and development.

Case Study 1: Synthesis of Ibuprofen Derivatives

A study focused on synthesizing various amide derivatives from ibuprofen using this compound. The derivatives were characterized using FTIR and elemental analysis, confirming their structures through analytical methods. The synthesized compounds were tested for antibacterial activity, revealing promising results against specific bacterial strains .

Case Study 2: Pro-drug Development

Research has also explored creating positively charged water-soluble pro-drugs from ibuprofen using this compound as a precursor. These pro-drugs aim to enhance solubility and reduce side effects associated with traditional ibuprofen formulations. Such innovations are crucial for improving drug delivery systems .

Mécanisme D'action

The mechanism of action of 2-(p-Isobutylphenyl)propionyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives, which can then exert their effects through different molecular targets and pathways. The specific mechanism depends on the nature of the nucleophile and the resulting product .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(p-Isobutylphenyl)propionic acid: The parent compound from which 2-(p-Isobutylphenyl)propionyl chloride is derived.

2-(p-Isobutylphenyl)propionic anhydride: Another derivative of 2-(p-Isobutylphenyl)propionic acid.

Uniqueness

This compound is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through substitution reactions sets it apart from other similar compounds .

Activité Biologique

2-(p-Isobutylphenyl)propionyl chloride, also known as Ibuprofen acyl chloride , is a chemical compound derived from ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound serves primarily as a reactive intermediate in organic synthesis rather than a standalone pharmaceutical agent. Its structure features an acyl chloride group, which is reactive and can participate in various chemical reactions. Although specific biological activities of this compound are not extensively documented, its derivatives have been studied for their pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 240.73 g/mol. The presence of the acyl chloride functional group contributes to its reactivity, making it suitable for synthesizing various derivatives.

Structural Features

- Acyl Chloride Group : The presence of this group indicates that the compound can react with nucleophiles, making it useful in synthetic chemistry.

- Isobutyl and Phenyl Substituents : These groups contribute to the compound's hydrophobic characteristics and may influence its biological interactions.

Biological Activity Overview

While this compound itself is not recognized for specific biological activity, it is important to explore the biological implications of its derivatives and related compounds.

Derivatives of Ibuprofen

- Ibuprofen Prodrugs : Research has indicated that prodrugs derived from ibuprofen, including those utilizing the acyl chloride form, enhance bioavailability and reduce side effects associated with traditional ibuprofen administration. For example, positively charged water-soluble prodrugs have been developed to improve skin permeability and therapeutic efficacy while minimizing adverse effects .

- Anti-inflammatory Activity : As a derivative of ibuprofen, compounds synthesized from this compound may exhibit anti-inflammatory properties similar to ibuprofen itself, which acts by inhibiting cyclooxygenase (COX) enzymes involved in prostaglandin synthesis .

- Potential Anticancer Activity : Some studies suggest that structural modifications of ibuprofen derivatives could lead to enhanced anticancer properties. For instance, certain synthesized compounds have shown cytotoxic effects against various cancer cell lines .

Safety and Handling

Due to the corrosive nature of the acyl chloride group, this compound can be irritating to skin, eyes, and respiratory tract. Proper laboratory safety protocols should be adhered to when handling this compound.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of ibuprofen with thionyl chloride or oxalyl chloride:

This process allows for the production of the acyl chloride necessary for further synthetic applications.

Case Studies on Derivatives

- Transdermal Delivery Systems : A study highlighted how a prodrug derived from 2-(p-Isobutylphenyl)propionic acid demonstrated significantly enhanced skin permeation compared to ibuprofen itself. This finding suggests potential for improved therapeutic delivery methods .

- Anticancer Research : Various synthesized derivatives have been tested for their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and SGC7901 (gastric cancer). Results indicated that certain modifications led to increased antiproliferative effects .

Propriétés

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVRLFIKHYCFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956190 | |

| Record name | 2-[4-(2-Methylpropyl)phenyl]propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34715-60-1 | |

| Record name | α-Methyl-4-(2-methylpropyl)benzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34715-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(p-Isobutylphenyl)propionyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034715601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(2-Methylpropyl)phenyl]propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-isobutylphenyl)propionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.